molecular formula C16H18N2O4S B2942067 [2-(3,4-Dimethoxyphenyl)ethyl](2-nitrophenylthio)amine CAS No. 324056-27-1

[2-(3,4-Dimethoxyphenyl)ethyl](2-nitrophenylthio)amine

Cat. No. B2942067
CAS RN: 324056-27-1
M. Wt: 334.39
InChI Key: VRHUEUIOFZJEIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(3,4-Dimethoxyphenyl)ethylamine” is a chemical compound . It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .


Synthesis Analysis

One of the earliest syntheses of DMPEA (then referred to as “homoveratrylamine”) was that of Pictet and Finkelstein, who made it in a multi-step sequence starting from vanillin . A similar sequence was subsequently reported by Buck and Perkin .


Molecular Structure Analysis

The molecular formula of “2-(3,4-Dimethoxyphenyl)ethylamine” is C16H18N2O4S. The IUPAC name is N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2-phenylethyl)amine .


Chemical Reactions Analysis

The compound is used as a precursor for the synthesis of isoquinolines . It is also closely related to mescaline which is 3,4,5-trimethoxyphenethylamine .


Physical And Chemical Properties Analysis

The molecular weight of “2-(3,4-Dimethoxyphenyl)ethylamine” is 334.39. The compound is usually in stock.

Mechanism of Action

DMPEA has some activity as a monoamine oxidase inhibitor . It occurs naturally along with mescaline in various species of cacti such as San Pedro and Peruvian Torch .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - Skin Sens. 1B . For more safety information, please refer to the MSDS .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)sulfanylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-21-14-8-7-12(11-15(14)22-2)9-10-17-23-16-6-4-3-5-13(16)18(19)20/h3-8,11,17H,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHUEUIOFZJEIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNSC2=CC=CC=C2[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.